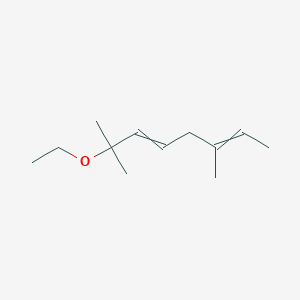
7-Ethoxy-3,7-dimethylocta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-3,7-dimethylocta-2,5-diene is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 g/mol . It is also known by other names such as 3-Ethoxy-3,7-dimethyl-1,6-octadiene, Ethyl linalool, and Ethoxylinalool . This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to an octadiene backbone.
Preparation Methods
The synthesis of 7-Ethoxy-3,7-dimethylocta-2,5-diene can be achieved through various synthetic routes. One common method involves the reaction of linalool with ethanol in the presence of an acid catalyst to form the ethoxy derivative . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
7-Ethoxy-3,7-dimethylocta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to 100°C, and reaction times varying from minutes to hours. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Ethoxy-3,7-dimethylocta-2,5-diene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and as a precursor for
Properties
CAS No. |
54009-89-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
7-ethoxy-3,7-dimethylocta-2,5-diene |
InChI |
InChI=1S/C12H22O/c1-6-11(3)9-8-10-12(4,5)13-7-2/h6,8,10H,7,9H2,1-5H3 |
InChI Key |
JJYFXINJPCZBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C=CCC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
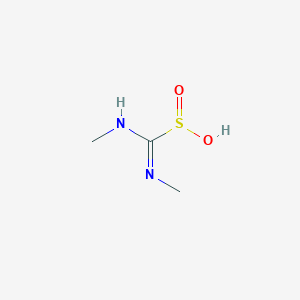
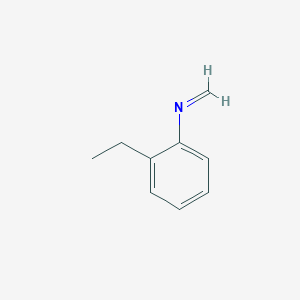
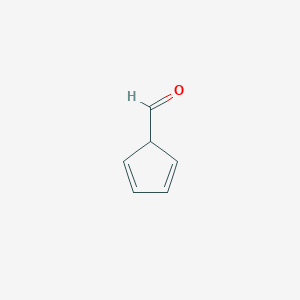
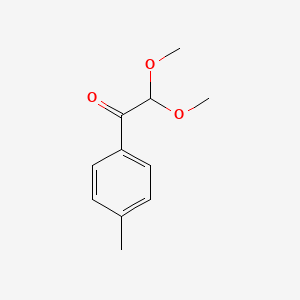
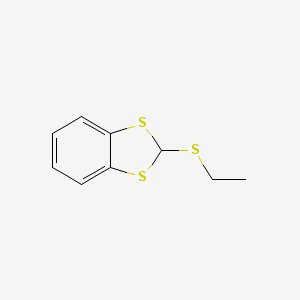
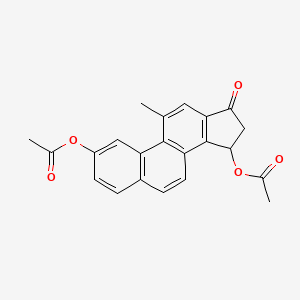
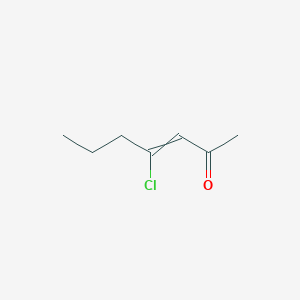
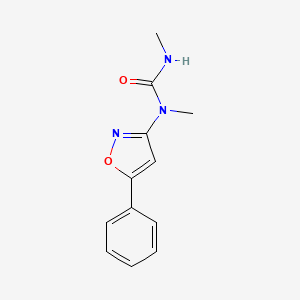
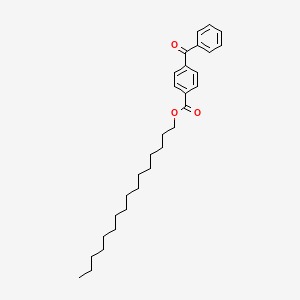
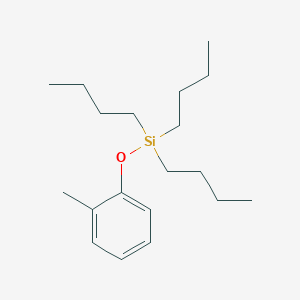
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)


